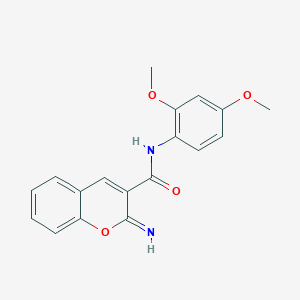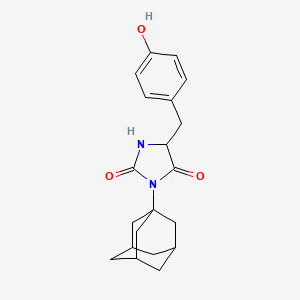![molecular formula C18H26N4O2 B4732433 N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea](/img/structure/B4732433.png)
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea
Descripción general
Descripción
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as DMMPU and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of DMMPU is not fully understood. However, studies have suggested that DMMPU may act by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. DMMPU has been reported to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. DMMPU has also been reported to inhibit the activity of phosphodiesterase 5 (PDE5), an enzyme involved in the regulation of smooth muscle relaxation.
Biochemical and Physiological Effects:
DMMPU has been reported to have various biochemical and physiological effects. Studies have suggested that DMMPU may induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. DMMPU has also been reported to inhibit the migration and invasion of cancer cells, which may contribute to its antitumor activity. DMMPU has been reported to have anti-inflammatory effects by inhibiting the production of certain cytokines (proteins involved in inflammation).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMMPU has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various experiments. DMMPU has also been reported to have low toxicity, making it a safer alternative to other compounds with similar activity. However, DMMPU has some limitations for lab experiments. It is relatively unstable and may decompose over time, resulting in decreased activity. DMMPU also has poor solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on DMMPU. One of the significant directions is the development of new derivatives of DMMPU with improved activity and stability. Another direction is the investigation of the mechanism of action of DMMPU, which may provide insights into its potential applications in various fields. Further studies are also needed to evaluate the safety and efficacy of DMMPU in vivo, which may pave the way for its clinical development as a potential therapeutic agent.
Conclusion:
In conclusion, DMMPU is a chemical compound that has potential applications in various fields of scientific research. It can be synthesized using various methods and has been reported to have antitumor and anti-inflammatory activity. The mechanism of action of DMMPU is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins. DMMPU has several advantages for lab experiments, but also has some limitations. Future research on DMMPU may lead to the development of new derivatives with improved activity and stability, as well as potential clinical applications.
Aplicaciones Científicas De Investigación
DMMPU has potential applications in various fields of scientific research. One of the significant applications of DMMPU is in the field of medicinal chemistry. DMMPU has been reported to have antitumor activity and can be used as a potential lead compound for the development of new anticancer agents. DMMPU has also been reported to have anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
1-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-3-(3-methoxypropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-13-6-8-16(9-7-13)12-22-15(3)17(14(2)21-22)20-18(23)19-10-5-11-24-4/h6-9H,5,10-12H2,1-4H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRDGRKXPRJFJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)NCCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-chloro-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline](/img/structure/B4732372.png)
![4-({[(4-bromo-3-chlorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4732378.png)
![N-[3-(4-fluorophenyl)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4732384.png)
![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]-beta-alanine](/img/structure/B4732385.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4732391.png)

![N-(3,3-diphenylpropyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4732412.png)

![4-allyl-3-(1,3-benzodioxol-5-yl)-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4732425.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4732441.png)

![methyl 4-{[(2,4-dimethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4732456.png)
